Fosfomycin-sucrose Ether Disodium Salt
Description
Contextualization of Fosfomycin's Role in Modern Antibiotic Development
Fosfomycin (B1673569), a phosphonic acid derivative originally isolated from Streptomyces fradiae, stands as a unique class of antibiotic. nih.gov Its bactericidal activity is achieved by inhibiting the MurA enzyme, which catalyzes the first committed step in peptidoglycan synthesis, a crucial component of the bacterial cell wall. bris.ac.uk This mechanism is distinct from that of many other antibiotics, which contributes to a low rate of cross-resistance. chemicea.com
In an era where infections caused by MDR bacteria are a growing public health crisis, Fosfomycin has been revisited as a valuable therapeutic option. nih.govmdpi.com It has demonstrated in vitro and in vivo activity against a wide range of both Gram-positive and Gram-negative bacteria, including problematic pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as many MDR Gram-negative bacteria. nih.gov The disodium (B8443419) salt of Fosfomycin is utilized for parenteral administration, and its ability to penetrate various tissues makes it a candidate for treating a variety of infections. nih.gov Consequently, Fosfomycin is a critical component in the fight against antimicrobial resistance, and research into its derivatives is a key area of modern antibiotic development.
Rationale for Prodrug and Esterification Strategies in Fosfomycin Enhancement
Despite its efficacy, the physicochemical properties of Fosfomycin can present challenges. As a small, highly polar molecule, its oral bioavailability can be variable. nih.gov To address such limitations and to potentially enhance its spectrum of activity or pharmacokinetic profile, researchers have explored the development of Fosfomycin prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo.
Esterification is a common strategy in prodrug design. By masking the polar phosphonic acid group of Fosfomycin with a promoiety, its lipophilicity can be increased, which may improve its ability to cross biological membranes, such as the intestinal epithelium. Once absorbed, these ester linkages are designed to be cleaved by endogenous enzymes, releasing the active Fosfomycin at the site of infection. This approach aims to improve oral absorption and potentially alter the drug's distribution in the body. The exploration of various ester and ether derivatives of Fosfomycin is therefore a rational approach to potentially optimizing its therapeutic utility.
Overview of Fosfomycin-Sucrose Ether Disodium Salt as a Research Compound
This compound is a derivative of Fosfomycin that has been identified as a research compound. chemicea.comcleanchemlab.compharmaffiliates.comclearsynth.comlgcstandards.comsimsonpharma.com It is chemically defined as Sodium ((1R,2R)-2-(((2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methoxy)-1-hydroxypropyl)phosphonate. chemicea.comcleanchemlab.compharmaffiliates.comclearsynth.com This structure indicates an ether linkage between Fosfomycin and a sucrose (B13894) moiety.
Currently, this compound is primarily available as a pharmaceutical reference standard, specifically as an impurity standard of Fosfomycin. chemicea.comcleanchemlab.com In this capacity, it is used for analytical purposes, such as in the development and validation of methods for quality control during the production of Fosfomycin. cleanchemlab.comclearsynth.com Its availability is for research use only, and it is not intended for human consumption. clearsynth.comsimsonpharma.com There is a lack of published scientific literature detailing any antimicrobial activity or therapeutic evaluation of this compound.
| Property | Value |
|---|---|
| Chemical Name | Sodium ((1R,2R)-2-(((2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methoxy)-1-hydroxypropyl)phosphonate |
| Molecular Formula | C15H27Na2O15P |
| Molecular Weight | 524.32 g/mol |
| CAS Number | Not Available |
| Primary Role | Pharmaceutical reference standard; Fosfomycin impurity |
Scope and Objectives of Academic Research on this compound
Based on the available information, the current scope of academic and industrial research concerning this compound is confined to its application as an analytical standard. cleanchemlab.com The primary objective is to ensure the purity and quality of Fosfomycin active pharmaceutical ingredients and formulated products by providing a certified reference material for the identification and quantification of this specific impurity. cleanchemlab.comclearsynth.com
From a theoretical perspective, the structure of this compound as a sucrose ether derivative could warrant future academic investigation into its potential as a prodrug. The objectives of such hypothetical research could include:
Synthesis and Characterization: Developing and optimizing a synthetic route for the compound, independent of its role as an impurity, and fully characterizing its physicochemical properties.
In Vitro Antimicrobial Susceptibility Testing: Evaluating its activity against a panel of clinically relevant bacteria to determine if it retains any of Fosfomycin's antimicrobial properties.
Prodrug Potential Evaluation: Investigating its stability in biological fluids and its susceptibility to enzymatic cleavage to release active Fosfomycin. The large sucrose moiety could potentially be targeted by specific transporters or enzymes.
It is crucial to reiterate that, at present, such studies have not been published, and the compound's documented role is solely as a reference standard.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H27Na2O15P |
|---|---|
Molecular Weight |
524.32 g/mol |
IUPAC Name |
disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(1-hydroxy-1-phosphonatopropan-2-yl)oxymethyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H29O15P.2Na/c1-5(13(23)31(24,25)26)27-3-7-9(19)12(22)15(4-17,29-7)30-14-11(21)10(20)8(18)6(2-16)28-14;;/h5-14,16-23H,2-4H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/t5?,6-,7-,8-,9-,10+,11-,12+,13?,14-,15+;;/m1../s1 |
InChI Key |
RACICUIQKJVACC-KSGGGYRPSA-L |
Isomeric SMILES |
CC(C(O)P(=O)([O-])[O-])OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(C(O)P(=O)([O-])[O-])OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Fosfomycin Sucrose Ether Disodium Salt
Historical Development of Fosfomycin (B1673569) Prodrug Synthesis
The synthesis of fosfomycin and its derivatives has evolved significantly since its discovery. Initial production relied on isolation from Streptomyces species, but chemical synthesis routes were soon developed to meet demand and enable the creation of analogs. nih.gov The core challenge in fosfomycin synthesis lies in the stereoselective formation of the cis-epoxide ring. nih.gov
Early synthetic approaches often resulted in racemic mixtures, necessitating resolution steps to isolate the therapeutically active (1R,2S)-enantiomer. google.com Over the years, more sophisticated methods have been developed to achieve higher stereoselectivity, including the use of chiral catalysts and precursors. These advancements have been crucial in producing fosfomycin more efficiently and have laid the groundwork for the synthesis of more complex derivatives.
The concept of creating prodrugs of fosfomycin emerged as a strategy to improve its oral bioavailability and modify its pharmacokinetic profile. This has led to the development of various salts and esters of fosfomycin. The most common examples include fosfomycin calcium and fosfomycin tromethamine, which exhibit improved absorption from the gastrointestinal tract compared to the parent drug. nih.gov The synthesis of these prodrugs typically involves the reaction of fosfomycin with the corresponding base or alcohol under conditions that preserve the integrity of the reactive epoxide ring. The underlying principle is to mask the polar phosphonic acid group, facilitating passage across biological membranes, with subsequent hydrolysis in the body to release the active fosfomycin. The exploration of more complex conjugates, such as a sucrose (B13894) ether, represents a continuation of this prodrug strategy, aiming to leverage the unique properties of saccharides to influence the drug's behavior.
Detailed Synthetic Pathways for Fosfomycin-Sucrose Ether Disodium (B8443419) Salt
The synthesis of Fosfomycin-sucrose Ether Disodium Salt is a multi-step process that requires careful consideration of protecting group chemistry and reaction conditions to achieve the desired regioselectivity and stereochemistry. A plausible synthetic route would involve the preparation of appropriately protected fosfomycin and sucrose precursors, their subsequent coupling to form the ether linkage, and finally, deprotection and salt formation.
A likely approach would be a Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide. libretexts.orgwikipedia.org In this context, a sucrose derivative would be converted to an alkoxide and reacted with a fosfomycin derivative bearing a suitable leaving group.
Stereochemical Considerations in Synthesis of Fosfomycin Derivatives
The biological activity of fosfomycin is critically dependent on its stereochemistry, specifically the (1R,2S)-cis-configuration of the epoxide ring. nih.gov Therefore, any synthetic strategy for this compound must preserve this stereochemistry.
The Williamson ether synthesis proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile. lumenlearning.com This results in an inversion of stereochemistry at the electrophilic carbon. If the leaving group on the fosfomycin derivative is at a stereocenter, this inversion must be accounted for in the design of the starting materials to ensure the final product has the correct stereochemistry.
For instance, if the synthesis starts with a pre-formed fosfomycin derivative, the coupling reaction should ideally occur at a position that is not a stereocenter or where the stereochemistry is not critical for activity. Alternatively, if the ether linkage is formed before the epoxide ring, the subsequent epoxidation step must be highly stereoselective to yield the desired cis-epoxide. Asymmetric epoxidation methods, such as those employing Sharpless catalysts, could be utilized to control the stereochemical outcome. nih.gov
The stereochemistry of the sucrose molecule must also be maintained throughout the synthesis. The multiple chiral centers in sucrose are generally stable under standard reaction conditions for protection, deprotection, and coupling. However, harsh acidic or basic conditions could potentially lead to epimerization at certain positions, so reaction conditions must be carefully controlled.
Purification and Isolation Techniques for Research-Grade Material
The purification of this compound is expected to be challenging due to its high polarity and ionic nature. A multi-step purification strategy would likely be required to isolate the compound in high purity.
Initial purification would likely involve extraction to remove non-polar impurities. Given the high water solubility of the target compound, a liquid-liquid extraction with an organic solvent would be a suitable first step.
Chromatographic techniques would be essential for the final purification. Due to the polar and ionic nature of the molecule, several options could be considered:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for highly polar compounds, RP-HPLC can be effective with the use of appropriate mobile phase modifiers. Adding ion-pairing reagents or adjusting the pH can improve retention and separation. biotage.com
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention and separation of polar analytes. biotage.comwelch-us.com
Ion-Exchange Chromatography (IEC): Given the presence of the phosphonate (B1237965) group, which will be anionic at neutral pH, anion-exchange chromatography could be a powerful tool for purification. The compound would bind to the positively charged stationary phase and could be eluted by increasing the salt concentration of the mobile phase. nih.gov
The choice of purification method would depend on the specific impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired purity for research-grade material. Characterization of the purified product would be carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm the structure and purity. wikipedia.orgnih.govresearchgate.net
Analog Development and Structure-Activity Relationship (SAR) Studies for this compound Variants
Once a reliable synthetic route to this compound is established, the development of analogs could provide valuable insights into the structure-activity relationship (SAR) of this class of compounds.
SAR studies would aim to understand how modifications to the sucrose moiety and the linker affect the antibacterial activity of the conjugate. Key questions to be addressed would include:
Position of the Ether Linkage: Does the position of the ether linkage on the sucrose molecule influence the compound's activity? Analogs with the fosfomycin moiety attached to different hydroxyl groups of sucrose would be synthesized and tested.
Nature of the Linker: While the target is an ether linkage, other linker types, such as esters or amides, could also be explored. The stability and cleavage of these linkers in vivo would be a critical factor.
Modifications to the Sucrose Moiety: Analogs with modified sucrose units, such as deoxy or amino sugars, could be prepared to investigate the role of the hydroxyl groups in the conjugate's activity.
The antibacterial activity of these analogs would be evaluated against a panel of clinically relevant bacteria. Minimum Inhibitory Concentration (MIC) values would be determined to quantify their potency. mdpi.com These studies would help to identify the key structural features required for optimal activity and could guide the design of new, more effective fosfomycin-saccharide conjugates.
Below is a hypothetical data table illustrating the kind of data that would be generated in an SAR study of Fosfomycin-sucrose Ether variants.
Table 1: Hypothetical In Vitro Antibacterial Activity of Fosfomycin-Sucrose Ether Analogs
| Compound | Linkage Position on Sucrose | Linker Type | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| Fosfomycin Disodium | N/A | N/A | 2 | 4 |
| This compound | 6 | Ether | 8 | 16 |
| Analog 1 | 6' | Ether | 16 | 32 |
| Analog 2 | 2 | Ether | 32 | 64 |
| Analog 3 | 6 | Ester | 4 | 8 |
This is a hypothetical table for illustrative purposes only. The MIC values are not based on experimental data.
The data from such studies would be crucial in determining whether the conjugation of fosfomycin to sucrose is a viable strategy for developing new antibacterial agents.
Molecular Mechanisms of Action of Fosfomycin Sucrose Ether Disodium Salt
Biological Conversion Pathways to Active Fosfomycin (B1673569) within Cellular Systems
Information regarding the specific biological conversion pathways of Fosfomycin-sucrose Ether Disodium (B8443419) Salt to active fosfomycin is not extensively detailed in publicly available scientific literature. This compound is often cataloged as an impurity standard for fosfomycin, suggesting that its primary role is in analytical chemistry rather than as a therapeutic prodrug. However, based on the chemical structure, hypothetical pathways for its activation can be considered.
While direct enzymatic hydrolysis mechanisms for the sucrose (B13894) ether linkage in Fosfomycin-sucrose Ether Disodium Salt are not specifically documented, the cleavage of similar linkages in other complex molecules is known to be facilitated by various enzymes. It is plausible that broadly specific hydrolases present in biological systems could recognize and cleave the ether bond, releasing the active fosfomycin. The efficiency of such a process would be contingent on the substrate specificity of the available enzymes.
The stability of ether linkages can be influenced by the chemical environment. Non-enzymatic degradation of this compound could potentially occur under specific physiological conditions, such as acidic or basic environments, which might be present in certain tissues or cellular compartments. This chemical hydrolysis would lead to the release of active fosfomycin, although the rate and extent of such a non-enzymatic process in a biological context remain uncharacterized.
Irreversible Inhibition of UDP-N-acetylglucosamine-3-enolpyruvyltransferase (MurA) by Active Fosfomycin
Once converted to its active form, fosfomycin targets and irreversibly inhibits the bacterial enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, commonly known as MurA. This enzyme is pivotal in the initial stages of peptidoglycan biosynthesis, a process essential for maintaining the structural integrity of the bacterial cell wall.
The inhibitory action of fosfomycin is highly specific and results from the formation of a stable, covalent bond with the MurA enzyme. Fosfomycin acts as an analog of the enzyme's natural substrate, phosphoenolpyruvate (B93156) (PEP). This structural mimicry allows fosfomycin to enter the active site of MurA. Within the active site, a nucleophilic attack is launched by a specific cysteine residue (Cys115 in Escherichia coli MurA) on the epoxide ring of fosfomycin. This reaction opens the epoxide ring and forms a covalent adduct between the antibiotic and the enzyme, rendering MurA inactive.
Kinetic studies of MurA inhibition by fosfomycin have demonstrated that the process is time-dependent, which is characteristic of irreversible inhibition. The rate of inactivation is dependent on the concentration of fosfomycin. These analyses have been crucial in understanding the efficiency and potency of fosfomycin as an inhibitor of this essential bacterial enzyme.
Downstream Effects on Bacterial Peptidoglycan Biosynthesis Pathways
The irreversible inhibition of MurA by active fosfomycin has significant downstream consequences for the bacterial cell. By blocking the first committed step in peptidoglycan synthesis, fosfomycin prevents the formation of UDP-N-acetylmuramic acid, a crucial precursor for the growing peptidoglycan chain. This halt in the supply of essential building blocks effectively shuts down the entire peptidoglycan biosynthesis pathway. The inability to synthesize or repair the peptidoglycan layer compromises the structural integrity of the bacterial cell wall, particularly in growing bacteria. This weakening of the cell wall leads to osmotic instability, ultimately resulting in cell lysis and bacterial death.
Investigational Secondary Molecular Mechanisms of Action of Fosfomycin and its Derivatives
Fosfomycin has been observed to exert various immunomodulatory effects by influencing the function of key immune cells such as lymphocytes, monocytes, and neutrophils. orscience.ruasm.org This modulation of the host immune response is a significant area of investigation.
Cytokine Regulation : A notable secondary mechanism of fosfomycin is its ability to alter the production of cytokines, which are crucial signaling molecules in the immune system. Research has shown that fosfomycin can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). asm.orgoup.com Conversely, it has been found to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). asm.org This shift from a pro-inflammatory to a more anti-inflammatory cytokine profile could be beneficial in managing the excessive inflammation associated with severe bacterial infections. oup.com
Lymphocyte Function : Fosfomycin has demonstrated an impact on B-lymphocyte function. Studies have indicated that it can inhibit the proliferative response of B cells and suppress the secretion of immunoglobulins by antibody-producing B cells. nih.gov This suggests a potential role for fosfomycin in modulating humoral immunity.
Neutrophil Activity : Research has also suggested that fosfomycin can enhance the phagocytic and bactericidal capabilities of neutrophils, which are critical first responders in the innate immune system. asm.orgdrugbank.com
The collective immunomodulatory properties of fosfomycin are summarized in the table below.
| Immune Cell/Component | Observed Effect of Fosfomycin | Research Findings |
| Cytokines | ||
| Pro-inflammatory (TNF-α, IL-1β, IL-6) | Suppression of production | Fosfomycin significantly inhibited mRNA levels and release of pro-inflammatory cytokines in human blood exposed to endotoxin. oup.com |
| Anti-inflammatory (IL-10) | Increased production | Studies have shown an increase in IL-10 production in the presence of fosfomycin. asm.org |
| Lymphocytes | ||
| B-Lymphocytes | Inhibition of proliferation and immunoglobulin secretion | Fosfomycin interfered with the cell cycle of B cells, leading to arrest, and suppressed immunoglobulin secretion. nih.gov |
| Neutrophils | Enhancement of phagocytic killing | Fosfomycin has been shown to enhance the ability of neutrophils to engulf and destroy pathogens. asm.orgdrugbank.com |
In addition to modulating the host immune response, fosfomycin and its derivatives have been shown to directly affect bacterial virulence factors, most notably biofilm formation.
Biofilm Inhibition : Biofilms are structured communities of bacteria encased in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to antibiotics. Fosfomycin has demonstrated the ability to penetrate biofilms and can both reduce the initial formation of biofilms and disrupt the structure of mature biofilms. drugbank.comekb.eg Studies have shown that fosfomycin can inhibit biofilm formation by uropathogenic Escherichia coli. ekb.eg
The following table details the observed effects of fosfomycin on bacterial virulence.
| Virulence Factor | Observed Effect of Fosfomycin | Research Findings |
| Biofilm | Inhibition of formation and disruption of mature structures | Fosfomycin has been shown to be effective in reducing or eliminating microorganisms within biofilms and altering the biofilm structure itself. drugbank.com In vitro studies have demonstrated that fosfomycin can inhibit the ability of uropathogenic E. coli to form biofilms. ekb.eg |
| Bacterial Fitness | Reduction in virulence associated with resistance mutations | Mechanisms of fosfomycin resistance, particularly those involving transport systems, can in some cases diminish the fitness and virulence of the resistant bacteria. nih.gov |
Pre Clinical Pharmacological Profiling of Fosfomycin Sucrose Ether Disodium Salt in Experimental Models
Absorption and Bioavailability Characteristics in Animal Models
The absorption and bioavailability of fosfomycin (B1673569) have been evaluated in several animal models. Following parenteral administration, such as intravenous or intramuscular injection, fosfomycin is rapidly and almost completely absorbed.
In post-weaning piglets, the intramuscular administration of disodium-fosfomycin at a dose of 15 mg/kg resulted in a high bioavailability of 85.5 ± 9.90%. researchgate.net Peak serum concentrations (Cmax) of 43.00 ± 4.10 µg/mL were reached at a Tmax of 0.75 hours, indicating rapid absorption from the injection site. researchgate.net
Oral bioavailability of fosfomycin is generally lower and can be influenced by the specific salt form and the presence of food. For instance, in humans, the absolute oral bioavailability of fosfomycin tromethamine under fasting conditions is approximately 37%, which decreases to 30% when taken with food. endodocuments.com While specific oral bioavailability data for Fosfomycin-sucrose Ether Disodium (B8443419) Salt in animal models is not available, it is expected to follow a similar pattern of incomplete absorption from the gastrointestinal tract.
Interactive Data Table: Bioavailability of Fosfomycin Disodium Salt in Piglets
| Parameter | Value |
| Route of Administration | Intramuscular |
| Dose | 15 mg/kg |
| Cmax | 43.00 ± 4.10 µg/mL |
| Tmax | 0.75 ± 0.00 h |
| AUC(0-12) | 99.00 ± 0.70 µg·h/mL |
| Bioavailability (F) | 85.5 ± 9.90% |
Distribution and Tissue Penetration in Pre-clinical Systems
Fosfomycin exhibits wide distribution into various tissues and body fluids, a crucial characteristic for its efficacy in treating infections at different sites.
Studies in rodents and dogs have shown that fosfomycin distributes extensively into tissues, with the highest concentrations typically found in the kidneys and small intestine. tga.gov.au Conversely, only trace levels are generally detected in brain tissue, suggesting limited penetration across the blood-brain barrier under normal conditions. tga.gov.au
In a murine model of urinary tract infection, subcutaneous administration of fosfomycin led to high concentrations in both plasma and urine. nih.govnih.gov Following a single dose, peak plasma concentrations were dose-dependent, and more importantly, urine peak concentrations were significantly higher, indicating active renal excretion and concentration in the urinary tract. nih.govnih.gov
The apparent volume of distribution (Vd) further illustrates its distribution characteristics. In post-weaning piglets, the Vd after intravenous administration of disodium-fosfomycin was 273.00 ± 40.70 ml/kg, suggesting distribution beyond the plasma compartment into the extracellular fluid and tissues. researchgate.net
A key feature of fosfomycin's pharmacokinetics is its negligible binding to plasma proteins. tga.gov.aunih.govdrugbank.com This low protein binding is advantageous as it means a high fraction of the administered drug is free and pharmacologically active, readily available to distribute into tissues and exert its antibacterial effect. This characteristic is consistent across different species and salt formulations.
Metabolism and Biotransformation Pathways of Fosfomycin-Sucrose Ether Disodium Salt in Experimental Systems
There is no evidence to suggest that fosfomycin undergoes metabolic transformation in the body. tga.gov.audrugbank.com The drug is primarily excreted unchanged. tga.gov.audrugbank.com This lack of metabolism minimizes the potential for drug-drug interactions involving metabolic pathways and reduces the risk of forming active or toxic metabolites. It is highly probable that this compound also does not undergo significant metabolism, with the fosfomycin moiety remaining intact.
Excretion Pathways and Elimination Kinetics in Experimental Organisms
The primary route of elimination for fosfomycin is renal excretion. tga.gov.aunih.govdrugbank.com In mice, approximately 56% of an administered dose is excreted through the urinary route as unchanged drug. tga.gov.au Similarly, in rats, a significant portion of the drug is eliminated via the kidneys. tga.gov.au
The elimination half-life of fosfomycin can vary between species. In a murine model, the elimination half-life from plasma was found to be rapid, at approximately 28 minutes. nih.gov In post-weaning piglets, the elimination half-life after intravenous administration of the disodium salt was 1.54 ± 0.40 hours. researchgate.net
Some studies suggest the possibility of enterohepatic recirculation of fosfomycin, as evidenced by the appearance of a second serum peak after administration. tga.gov.au This could contribute to prolonging the presence of the drug in the body.
Interactive Data Table: Elimination Kinetics of Fosfomycin Disodium Salt in Animal Models
| Animal Model | Route of Administration | Elimination Half-life | Primary Excretion Route |
| Mouse | Subcutaneous | 28 min | Renal |
| Piglet | Intravenous | 1.54 ± 0.40 h | Renal |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in In Vitro and Animal Systems
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential for optimizing dosing regimens to maximize antibacterial efficacy and minimize the development of resistance. For fosfomycin, both the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) and the maximum concentration to MIC ratio (Cmax/MIC) have been identified as important PK/PD indices. nih.govnih.gov
In a murine urinary tract infection model, studies determined that the AUC/MIC from 0 to 72 hours and the Cmax/MIC were the optimal parameters for predicting the reduction in bacterial colony counts in urine. nih.govnih.gov These findings indicate that fosfomycin exhibits concentration-dependent killing. nih.gov
In vitro models, such as the hollow fiber infection model and bladder infection models, are also utilized to simulate human-like pharmacokinetic profiles and evaluate the pharmacodynamics of fosfomycin against various pathogens. nih.gov These models allow for the determination of PK/PD targets and the study of resistance emergence under controlled conditions. nih.gov For instance, dynamic in vitro models have been used for the pharmacodynamic profiling of oral fosfomycin against Enterococcus faecalis and Enterococcus faecium. nih.gov
Microbiological Spectrum and in Vitro Activity of Fosfomycin Sucrose Ether Disodium Salt
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in In Vitro Studies
Comprehensive in vitro studies specifically investigating the synergistic and antagonistic interactions of Fosfomycin-sucrose ether disodium (B8443419) salt with other antimicrobial agents are not extensively available in the current body of scientific literature. The majority of research has centered on other formulations of fosfomycin (B1673569), such as fosfomycin disodium and fosfomycin tromethamine.
However, studies on fosfomycin in general have demonstrated synergistic effects when combined with various antibiotics against a range of pathogens. For instance, synergistic or additive effects have been observed for beta-lactam/fosfomycin combinations in a high proportion of isolates, suggesting that beta-lactams may be a preferred partner for fosfomycin combination therapy. nih.govresearchgate.net In studies involving Gram-negative bloodstream infection isolates, synergy was most frequently detected between fosfomycin and piperacillin/tazobactam, ceftazidime/avibactam, and temocillin. nih.govwhiterose.ac.uk Additive effects were most commonly noted with aztreonam (B1666516) and meropenem. nih.govwhiterose.ac.uk
Conversely, antagonism has been rarely reported. In one study, no antagonism was identified with any antibiotic combination tested against Gram-negative bloodstream isolates. nih.govwhiterose.ac.uk Indifference was primarily observed when fosfomycin was combined with tigecycline. nih.govwhiterose.ac.uk Another study noted an antagonistic effect of fosfomycin in combination with sulbactam (B1307) in one isolate of carbapenem-resistant Escherichia coli.
It is crucial to emphasize that these findings pertain to fosfomycin in general and not specifically to the Fosfomycin-sucrose ether disodium salt. Therefore, these interactions cannot be directly extrapolated to this specific compound without dedicated in vitro studies.
Interactive Data Table: In Vitro Interactions of Fosfomycin with Other Antimicrobial Agents
| Antimicrobial Agent | Interaction with Fosfomycin | Pathogen(s) |
| Piperacillin/tazobactam | Synergy | Gram-negative bloodstream isolates |
| Ceftazidime/avibactam | Synergy | Gram-negative bloodstream isolates |
| Temocillin | Synergy | Gram-negative bloodstream isolates |
| Aztreonam | Additive Effect | Gram-negative bloodstream isolates |
| Meropenem | Additive Effect | Gram-negative bloodstream isolates |
| Tigecycline | Indifference | Gram-negative bloodstream isolates |
| Sulbactam | Antagonism (in one isolate) | Carbapenem-resistant E. coli |
Efficacy in Complex In Vitro Biofilm Models
There is a notable lack of specific research on the efficacy of this compound in complex in vitro biofilm models. The available scientific literature predominantly focuses on the anti-biofilm properties of other fosfomycin salts, particularly fosfomycin disodium and fosfomycin tromethamine.
Studies on these other fosfomycin formulations have shown promise in both inhibiting biofilm formation and disrupting established biofilms. For example, fosfomycin has demonstrated the ability to penetrate mature biofilms formed by Pseudomonas aeruginosa. nih.gov Combination therapy with fosfomycin has been shown to be superior to monotherapy in inhibiting biofilm formation of multidrug-resistant and extensively drug-resistant P. aeruginosa. nih.govresearchgate.net The most significant inhibition rates were observed when fosfomycin was combined with colistin (B93849), cefepime, and ceftazidime. nih.govresearchgate.net
Furthermore, fosfomycin has been associated with a reduction in biofilms of uropathogenic E. coli. nih.govredemc.net In studies on Staphylococcus aureus, fosfomycin has been identified as an effective anti-biofilm agent on its own. dergipark.org.trresearchgate.net
While these findings highlight the potential of the fosfomycin molecule to interfere with bacterial biofilms, it is imperative to note that these results are not specific to this compound. The specific efficacy of this compound against biofilms can only be ascertained through dedicated in vitro studies using complex biofilm models.
Interactive Data Table: Efficacy of Fosfomycin (General Formulations) in In Vitro Biofilm Models
| Pathogen | Effect of Fosfomycin | Combination Agent (if applicable) |
| Pseudomonas aeruginosa | Inhibition of biofilm formation, Penetration of mature biofilms | Colistin, Cefepime, Ceftazidime |
| Uropathogenic E. coli | Biofilm reduction | N/A |
| Staphylococcus aureus | Anti-biofilm activity | N/A |
Mechanisms of Antimicrobial Resistance to Fosfomycin Sucrose Ether Disodium Salt
Target Modification: Alterations in the MurA Enzyme
A key mechanism of fosfomycin (B1673569) resistance involves modifications to its target, the UDP-N-acetylglucosamine enolpyruvyl transferase, or MurA enzyme. cuestionesdefisioterapia.com While considered a less frequent cause of resistance in clinical isolates compared to impaired drug uptake, alterations in MurA can confer significant resistance. mdpi.com
Analysis of Point Mutations and Structural Changes in MurA
Point mutations within the murA gene can lead to amino acid substitutions in the MurA enzyme, reducing its affinity for fosfomycin. nih.gov Fosfomycin works by covalently binding to a critical cysteine residue (Cys115 in E. coli) in the active site of MurA, acting as an analogue of phosphoenolpyruvate (B93156) (PEP) and thereby inactivating the enzyme. frontiersin.orgpsu.edu
Mutations involving this Cys115 residue, such as a substitution to an aspartate (Cys115Asp), result in an active enzyme that is resistant to fosfomycin inhibition. psu.edumcmaster.ca Other substitutions at different locations can also confer resistance by altering the enzyme's conformation, which may hinder the binding of fosfomycin. For instance, mutations leading to substitutions like Asp369Asn and Leu370Ile have been associated with fosfomycin resistance through the overexpression of the MurA enzyme. mcmaster.ca In a study of methicillin-resistant Staphylococcus aureus (MRSA), a specific mutation was identified only in fosfomycin-resistant isolates, highlighting its potential role in conferring resistance. nih.gov
| Organism | Mutation | Effect on Fosfomycin Interaction |
|---|---|---|
| Escherichia coli | Cys115Asp | Prevents covalent binding of fosfomycin to the active site. psu.edumcmaster.ca |
| Escherichia coli | Asp369Asn | Contributes to resistance, potentially through enzyme overexpression. mcmaster.ca |
| Escherichia coli | Leu370Ile | Associated with resistance through MurA overexpression. mcmaster.ca |
| Staphylococcus aureus | Various mutations | Multiple distinct mutations in murA have been found exclusively in fosfomycin-resistant MRSA strains. nih.govcore.ac.uk |
Genetic Analysis of MurA in Resistant Strains
Genetic analysis of clinical isolates has revealed that while mutations in the murA gene are a possible cause of resistance, they are not the most common. mdpi.com However, in certain populations of bacteria, such as MRSA, mutations in murA are frequently detected in resistant strains. nih.gov One study on MRSA isolated from blood and cerebrospinal fluid samples identified 25 distinct mutations across the murA, glpT, and uhpT genes. nih.gov While some murA mutations were found in sensitive isolates, one specific mutation was exclusively present in resistant strains, suggesting a direct role in resistance. nih.govcore.ac.uk
Another mechanism related to the murA gene is its overexpression. nih.gov An increased intracellular concentration of the MurA enzyme can titrate the antibiotic, requiring higher concentrations of fosfomycin to achieve an inhibitory effect. psu.eduasm.org Genomewide screening has shown that overexpressing the chromosomal murA gene is a unique mechanism that can confer clinical-level fosfomycin resistance at a low fitness cost to the bacterium. nih.gov
Inactivation of Fosfomycin by Modifying Enzymes
Bacteria can acquire resistance by producing enzymes that chemically modify and inactivate the fosfomycin molecule. These enzymes are often encoded by genes located on mobile genetic elements, facilitating their spread among bacterial populations. nih.gov The primary modifying enzymes include the metalloenzymes FosA, FosB, FosC, and FosX, as well as the kinases FomA and FomB. nih.govmdpi.com
Enzymatic Mechanisms of Drug Modification (Epoxide Ring Opening, Phosphorylation)
The most common enzymatic inactivation strategy involves the opening of fosfomycin's reactive epoxide ring, rendering the antibiotic unable to bind to MurA. mdpi.comresearchgate.net
FosA and FosB: These enzymes are thiol-S-transferases. nih.govvanderbilt.edu FosA, a glutathione-S-transferase, uses glutathione (B108866) as a nucleophile to attack and open the epoxide ring. nih.govnih.gov It is dependent on Mn²⁺ and K⁺ cofactors. nih.gov FosB enzymes, commonly found in Gram-positive bacteria, utilize other thiols like bacillithiol for the same purpose. mdpi.comvanderbilt.edu
FosX: This enzyme is an epoxide hydrolase that uses a water molecule to break the epoxide ring. nih.govnih.gov It is also a metalloenzyme, typically dependent on Mn²⁺. nih.gov
FomA and FomB: These are kinases that inactivate fosfomycin through a different mechanism: phosphorylation. mdpi.com They sequentially add phosphate (B84403) groups from ATP to the phosphonate (B1237965) moiety of the antibiotic. nih.govresearchgate.net These enzymes are often found in fosfomycin-producing organisms, likely as a self-resistance mechanism. nih.gov
| Enzyme | Enzyme Class | Mechanism | Substrate/Cofactor | Typical Location |
|---|---|---|---|---|
| FosA | Metalloenzyme (Thiol-S-transferase) | Epoxide ring opening | Glutathione, Mn²⁺, K⁺ nih.govnih.gov | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) nih.gov |
| FosB | Metalloenzyme (Thiol-S-transferase) | Epoxide ring opening | Bacillithiol, L-cysteine, Mn²⁺ mdpi.comvanderbilt.edu | Gram-positive bacteria (e.g., S. aureus, Bacillus spp.) cuestionesdefisioterapia.comvanderbilt.edu |
| FosC | Kinase | Phosphorylation | ATP, Mg²⁺ researchgate.net | Fosfomycin-producing organisms (e.g., Pseudomonas syringae) nih.gov |
| FosX | Metalloenzyme (Epoxide hydrolase) | Epoxide ring opening | Water, Mn²⁺ nih.govnih.gov | Various, incl. Listeria, Clostridium, Brucella nih.gov |
| FomA/FomB | Kinase | Phosphorylation | ATP, Mg²⁺ nih.govresearchgate.net | Fosfomycin-producing organisms (e.g., Streptomyces spp.) nih.gov |
Genetic Determinants and Mobilizable Elements (Plasmids, Transposons)
The genes encoding fosfomycin-modifying enzymes, particularly fosA and fosB, are frequently located on mobile genetic elements such as plasmids and transposons. nih.govasm.org This mobility is a significant clinical concern as it allows for the horizontal transfer of resistance between different bacteria, including pathogenic strains. nih.gov
Alterations in Bacterial Uptake Systems (e.g., GlpT, UhpT)
The most common mechanism of acquired fosfomycin resistance in clinical isolates is the impairment of the antibiotic's transport into the bacterial cell. frontiersin.orgmdpi.com Fosfomycin enters the bacterial cytoplasm using transporters intended for nutrients, primarily the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate transporter (UhpT). mdpi.comnih.gov
Mutations in the genes encoding these transporters (glpT and uhpT) or their regulatory systems can prevent or significantly reduce the uptake of fosfomycin, leading to resistance. nih.govfrontiersin.org The GlpT system is typically expressed constitutively, while the UhpT system is inducible by glucose-6-phosphate (G6P). frontiersin.org
Inactivation of either transporter can lead to a notable increase in the minimum inhibitory concentration (MIC) of fosfomycin. nih.gov For example, in E. coli, mutations in glpT or uhpT are common findings in resistant clinical isolates. frontiersin.org In Pseudomonas aeruginosa, which lacks the UhpT system, inactivation of glpT is the primary route to resistance via this mechanism. nih.gov Studies on S. aureus have also confirmed that mutations leading to the loss of function in GlpT and UhpT are a major cause of fosfomycin resistance, with mutations in uhpT potentially playing a more significant role. nih.gov The high frequency of these mutations and their low associated fitness cost suggest that bacteria with defective transporters can be readily selected for in clinical environments where fosfomycin is used. nih.govnih.gov
Impaired Transport Mechanisms and Permeability Reduction
The most prevalent mechanism of fosfomycin resistance is the impairment of its transport into the bacterial cell. mdpi.comnih.gov Because of its hydrophilic nature, fosfomycin cannot passively diffuse across the bacterial cytoplasmic membrane and relies on active transport systems. In many Gram-negative bacteria, such as Escherichia coli, fosfomycin is actively transported into the cell by two primary permease systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT). mdpi.comnih.gov
Mutations in the genes encoding these transporters, glpT and uhpT, can lead to the production of non-functional proteins, significantly reducing the uptake of fosfomycin and thereby conferring resistance. nih.govekb.eg Strains with defects in the GlpT transporter are unable to use glycerol-3-phosphate as a carbon source, while those with defective UhpT systems cannot utilize hexose phosphates like glucose-6-phosphate. mdpi.com Inactivation of either of these transport systems can result in elevated Minimum Inhibitory Concentrations (MICs) of fosfomycin. nih.gov This reduction in permeability is considered the most frequent resistance mechanism observed in both laboratory mutants and clinical isolates. frontiersin.orgnih.gov
Table 1: Key Transporter Systems for Fosfomycin Uptake and Impact of Their Inactivation
Transporter System Encoding Gene(s) Primary Substrate Impact of Mutation/Inactivation on Fosfomycin Susceptibility Glycerol-3-phosphate transporter glpTGlycerol-3-phosphate Reduced fosfomycin uptake, leading to resistance. Hexose phosphate transporter uhpTGlucose-6-phosphate Reduced fosfomycin uptake, particularly when induced by its substrate, leading to resistance.
Regulatory Mutations Affecting Transporter Expression (e.g., cAMP-CRP system)
Beyond mutations in the transporter genes themselves, resistance can also arise from alterations in regulatory pathways that control the expression of glpT and uhpT. The expression of both transporter systems is positively regulated by the catabolite activator protein (CAP), also known as the cAMP receptor protein (CRP), in conjunction with cyclic AMP (cAMP). mdpi.com The cAMP-CRP complex binds to promoter regions of these genes and enhances their transcription. mdpi.com
Consequently, mutations in genes that control intracellular cAMP levels can lead to fosfomycin resistance. Key genes in this regulatory network include:
cyaA : Encodes adenylate cyclase, the enzyme responsible for synthesizing cAMP. Mutations in cyaA decrease cAMP levels. mdpi.com
ptsI : Encodes Enzyme I of the phosphotransferase system (PTS), which also regulates adenylate cyclase activity. Mutations in ptsI can also lead to lower cAMP concentrations. mdpi.com
crp : Encodes the CRP protein itself. Inactivation of CRP prevents the formation of the cAMP-CRP complex, impairing the expression of both transporter systems. mdpi.com
A reduction in the intracellular concentration of the cAMP-CRP complex results in diminished synthesis of both GlpT and UhpT transporters, leading to decreased fosfomycin uptake and subsequent resistance. mdpi.comnih.gov Furthermore, the UhpT system is also controlled by a two-component regulatory system encoded by uhpA, uhpB, and uhpC. Mutations in these specific regulatory genes can also inhibit uhpT expression and contribute to resistance. nih.gov
Efflux Pump Mechanisms Contributing to Resistance
Efflux pumps are transport proteins that actively expel a wide range of substrates, including antibiotics, from the bacterial cell, representing a significant mechanism of multidrug resistance. nih.gov While impaired uptake is the most common form of fosfomycin resistance, active efflux has also been identified as a contributing factor in certain bacteria.
In Staphylococcus aureus, the chromosomally encoded Tet38 efflux pump, a member of the major facilitator superfamily, has been shown to contribute to fosfomycin resistance. researchgate.net Overexpression of tet38 leads to increased MICs and reduced intracellular accumulation of fosfomycin. Conversely, deletion of the tet38 gene results in lower MICs and increased drug accumulation, confirming its role as a fosfomycin transporter. researchgate.net The expression of tet38 has been observed to increase in the presence of rising fosfomycin concentrations. researchgate.net
In Acinetobacter baumannii, resistance can be mediated by the AbaF efflux pump, another major facilitator superfamily transporter. nih.gov Similarly, in Pseudomonas aeruginosa, while not a primary mechanism, efflux systems can play a role in its intrinsic resistance profile. researchgate.net
Development of In Vitro Resistance and Adaptive Mutations
Resistance to fosfomycin can develop rapidly in vitro. nih.gov When bacteria are exposed to fosfomycin on nutrient agar (B569324), resistant colonies can appear with a relatively high frequency. ftloscience.com This high frequency is primarily due to the loss of the fosfomycin transport systems through spontaneous mutations in the glpT or uhpT genes or their regulatory pathways. nih.govftloscience.com
Interestingly, this high rate of in vitro resistance does not always translate to high rates of clinical resistance during treatment. nih.gov This discrepancy is largely attributed to the biological fitness cost associated with these mutations. nih.gov Mutations that impair or eliminate the GlpT and UhpT transporters, while conferring fosfomycin resistance, also render the bacteria unable to metabolize important carbon sources like glycerol-3-phosphate and hexose phosphates. mdpi.com This metabolic handicap can lead to reduced growth rates and decreased virulence, making these resistant mutants less competitive in a host environment compared to their susceptible counterparts. nih.gov However, some resistant isolates may acquire compensatory mutations that help overcome this fitness cost.
Strategies to Combat Resistance to Fosfomycin-Sucrose Ether Disodium (B8443419) Salt
The challenge of emerging fosfomycin resistance necessitates the exploration of strategies to preserve its clinical utility. Key approaches include the use of combination therapies to create synergistic effects and prevent the selection of resistant mutants, as well as the rational design of new antibiotic analogs that can bypass existing resistance mechanisms. nih.govmsstate.edu
Combination Therapies for Resistance Mitigation in Experimental Settings
Combining fosfomycin with other antimicrobial agents is a promising strategy to enhance efficacy and suppress the development of resistance. nih.gov The rationale is that the combination of two drugs with different mechanisms of action makes it statistically less likely for a bacterium to develop spontaneous mutations conferring resistance to both agents simultaneously. ftloscience.com
Several combinations have shown synergistic or enhanced bactericidal effects in experimental models:
Against Methicillin-Resistant Staphylococcus aureus (MRSA): In an experimental foreign-body infection model, fosfomycin combined with high doses of daptomycin (B549167) or rifampin proved to be effective alternative therapies. nih.gov The combination of fosfomycin and daptomycin significantly improved the efficacy compared to either drug alone. nih.gov
Against Gram-Negative Bacteria: Combinations of fosfomycin with aminoglycosides (amikacin, gentamicin, tobramycin), glycylcyclines (tigecycline), or colistin (B93849) have demonstrated synergistic bactericidal effects against carbapenem-resistant Acinetobacter baumannii in time-kill kinetic studies. plos.org For E. coli and K. pneumoniae, combinations of fosfomycin with aztreonam (B1666516) were effective in reducing bacterial populations in various in vitro models. nih.gov
These studies suggest that fosfomycin-based combination therapy could be a viable option for treating infections caused by multidrug-resistant pathogens. plos.org
Table 2: Examples of Experimental Fosfomycin Combination Therapies
Combination Agent Target Pathogen (Experimental) Observed Effect Reference Daptomycin Methicillin-Resistant Staphylococcus aureus (MRSA) Improved efficacy in a foreign-body infection model. plos.org Rifampin Methicillin-Resistant Staphylococcus aureus (MRSA) Efficacious alternative therapy in an infection model. plos.org Aminoglycosides (e.g., Amikacin, Gentamicin) Carbapenem-Resistant Acinetobacter baumannii Synergistic bactericidal effects in time-kill assays. Aztreonam Escherichia coli, Klebsiella pneumoniae Effective population reduction in in vitro kinetic models. ftloscience.com Colistin Carbapenem-Resistant Acinetobacter baumannii Synergistic bactericidal effects confirmed by time-kill kinetics.
Rational Design of Novel Analogs Overcoming Resistance Mechanisms
Rational drug design offers a forward-looking strategy to counteract antibiotic resistance. This approach involves creating new molecules specifically engineered to circumvent known resistance mechanisms. For fosfomycin, the development of novel analogs could address the primary drivers of resistance.
The goals for designing new fosfomycin analogs would include:
Bypassing Transporter-Mediated Uptake: A significant challenge is designing a molecule that retains the core inhibitory action on MurA but can enter the bacterial cell without relying on the GlpT and UhpT transporters, which are frequently lost in resistant strains.
Evading Efflux Pumps: Analogs could be structurally modified to be poor substrates for efflux pumps like Tet38, thereby preventing their active removal from the cell.
Resisting Enzymatic Inactivation: Resistance can also be mediated by enzymes like FosA and FosB, which inactivate fosfomycin by opening its epoxide ring. mdpi.comnih.gov Designing analogs with modified epoxide rings or other structural changes that prevent recognition and catalysis by these enzymes is a key objective. One strategy involves developing inhibitors of these resistance enzymes to be used in combination with fosfomycin. msstate.edu
While the rational design of antibiotic treatment plans and new molecules shows promise for managing and potentially reversing resistance, the creation of effective fosfomycin analogs that overcome these specific hurdles remains a complex and ongoing area of research.
Advanced Analytical Methodologies for Fosfomycin Sucrose Ether Disodium Salt Research
Chromatographic Techniques for Separation and Quantification in Biological Matrices for Experimental Studies
The analysis of Fosfomycin-sucrose Ether Disodium (B8443419) Salt in biological matrices such as plasma, urine, and tissue homogenates presents a significant challenge due to the compound's high polarity and the complexity of these samples. helixchrom.com Chromatographic techniques are indispensable for isolating the analyte from endogenous interferences and accurately quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of fosfomycin (B1673569) and its derivatives. researchgate.net However, due to the high polarity of Fosfomycin-sucrose Ether Disodium Salt, conventional reversed-phase (RP) chromatography is often ineffective for its retention and separation. helixchrom.com To overcome this, specialized HPLC methods have been developed. Ion-pair HPLC, for instance, involves the addition of an ion-pairing agent to the mobile phase to enhance the retention of the polar analyte on a C18 column. semanticscholar.orgresearchgate.net Another approach utilizes columns with different stationary phases, such as cyanopropyl (CN) or strong anion-exchanger columns, which can retain and separate highly polar compounds without the need for ion-pairing agents. semanticscholar.orgmdpi.com
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | Discovery C18 (150 mm × 4.6 mm, 5 µm) | Zorbax SB-CN (250 mm × 4.6 mm) |
| Mobile Phase | 7 mM KH2PO4 buffer + 93% of 0.25% v/v hexylamine (B90201) (pH 6) | 0.55% w/v KH2PO4 and 0.5% acetonitrile (B52724) (pH 2.45) |
| Detector | UV at 195 nm | UV at 195 nm |
| Flow Rate | 1 mL/min | 1 mL/min |
| Injection Volume | 1-2 µL | 1-2 µL |
| Analyte Concentration | 24 mg/mL | 24 mg/mL |
This table presents example HPLC conditions that have been used for the analysis of fosfomycin-related compounds and could be adapted for this compound. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of fosfomycin and its derivatives in biological samples due to its superior sensitivity, specificity, and speed. nih.govnih.gov This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. nih.gov LC-MS/MS methods are capable of measuring very low concentrations of the analyte, which is essential for pharmacokinetic and other experimental studies. shimadzu.comnih.gov
Typically, LC-MS/MS analysis is performed using a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode and employing multiple reaction monitoring (MRM) for detection. nih.gov The use of a stable isotope-labeled internal standard, such as fosfomycin-13C3, is crucial to compensate for matrix effects and ensure high accuracy and precision. nih.govnih.gov
| Parameter | Value | Reference |
| Linearity Range | 1-1000 mg/L | nih.gov |
| Accuracy (BIAS%) | 0.9 - 9.1% | nih.gov |
| Precision (CV%) | 8.1 - 9.5% | nih.gov |
| Analyte Recovery | 91.2 - 97.2% | nih.gov |
| Lower Limit of Quantification (LLOQ) | 1.0 ppm in plasma | shimadzu.com |
This table summarizes the validation parameters of a sensitive LC-MS/MS method for fosfomycin quantification in human plasma, which would be applicable to studies involving this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique for the analysis of highly polar compounds like this compound. helixchrom.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. helixchrom.com This combination allows for the retention and separation of compounds that are poorly retained in reversed-phase chromatography. helixchrom.com
HILIC has been successfully coupled with mass spectrometry for the sensitive and rapid quantification of fosfomycin in various biological matrices, including plasma and urine. nih.govnih.gov The use of HILIC can simplify sample preparation, often requiring only protein precipitation, and provides good chromatographic peak shapes for polar analytes. nih.gov
| Parameter | HILIC Method for Plasma | HILIC Method for Urine |
| Concentration Range | 1 to 2000 µg/mL | 0.1 to 10 mg/mL |
| Recovery | 68% | 72% |
| Inter-assay Precision | ≤9.1% | ≤8.1% |
| Accuracy | -7.2 to 3.3% | -1.9 to 1.6% |
| LLOQ Precision | 4.7% | 3.1% |
| LLOQ Accuracy | 1.7% | 1.2% |
This table outlines the performance characteristics of a validated HILIC-LC-MS/MS method for fosfomycin analysis in human plasma and urine, demonstrating its suitability for experimental studies with this compound. nih.gov
Spectroscopic Methods for Structural Elucidation and Purity Assessment of Research Batches
Spectroscopic methods are vital for confirming the chemical structure of newly synthesized batches of this compound and for assessing their purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unequivocal structural elucidation of organic molecules. springernature.com For this compound, 1H, 13C, and 31P NMR spectroscopy would be employed to confirm the connectivity of the fosfomycin, sucrose (B13894), and ether components. rsc.org 31P NMR is particularly useful for the quantitative analysis of fosfomycin and its phosphonate-containing impurities. researchgate.netnih.gov Quantitative NMR (qNMR) can be a robust method for determining the purity of research batches, using an external standard for accurate quantification. researchgate.netresearchgate.net
Mass Spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for assessing the purity of research batches. google.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. MS can also be used to identify and quantify impurities and degradation products in a given sample. google.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the determination of the purity profile of a research batch. nih.gov Inductively coupled plasma mass spectrometry (ICP-MS) has also been explored as an indirect method for quantifying fosfomycin by measuring the elemental phosphorus content. rsc.org
| Technique | Application for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment and identification of impurities in research batches. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Indirect quantification based on phosphorus content. |
This table summarizes the applications of various mass spectrometry techniques in the research and analysis of this compound.
Bioanalytical Assays for Active Metabolite Quantification in Experimental Samples
The accurate quantification of active metabolites in biological matrices is fundamental for pharmacokinetic and pharmacodynamic (PK/PD) studies. For fosfomycin, the active moiety, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its high sensitivity, specificity, and robustness. mdpi.comresearchgate.net Various LC-MS/MS methods have been developed and validated for the determination of fosfomycin in experimental samples such as plasma, urine, and tissue homogenates. mdpi.comnih.govmdpi.comnih.gov
A common challenge in fosfomycin analysis is its highly hydrophilic and small molecular nature, which can lead to poor retention on conventional reversed-phase chromatographic columns. researchgate.net To overcome this, hydrophilic interaction liquid chromatography (HILIC) is frequently employed. nih.govshimadzu.com The sample preparation typically involves a straightforward protein precipitation step, often with acetonitrile or methanol, followed by centrifugation and dilution of the supernatant. mdpi.comeur.nl For instance, one method requires only 100 µL of a plasma or urine sample, which undergoes an ultrafiltration step after the addition of an internal standard. researchgate.neteur.nl
The validation of these bioanalytical methods is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. researchgate.netmdpi.comnih.gov Methods have been successfully validated over clinically relevant concentration ranges, for example, from 0.75 to 375 mg/L in plasma and urine, demonstrating excellent linearity (R² > 0.999). researchgate.neteur.nl Accuracy and precision are typically well within the accepted limits of ±15%. mdpi.comnih.gov
The following table summarizes the key parameters from a validated LC-MS/MS method for fosfomycin quantification in human plasma and urine.
| Parameter | Matrix | Finding | Reference |
|---|---|---|---|
| Chromatography | Plasma & Urine | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.gov |
| Detection | Plasma & Urine | Tandem Mass Spectrometry (MS/MS) in negative ion mode | shimadzu.com |
| Sample Volume | Plasma & Urine | 10 µL - 100 µL | nih.goveur.nl |
| Linearity Range (Plasma) | Plasma | 1 to 2000 µg/mL | nih.gov |
| Linearity Range (Urine) | Urine | 0.1 to 10 mg/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | Plasma & Urine | 0.75 mg/L | eur.nl |
| Inter-assay Precision (Plasma) | Plasma | ≤9.1% | nih.gov |
| Inter-assay Precision (Urine) | Urine | ≤8.1% | nih.gov |
| Accuracy (Plasma) | Plasma | -7.2% to +3.3% | nih.gov |
| Accuracy (Urine) | Urine | -1.9% to +1.6% | nih.gov |
These robust bioanalytical methods are essential for conducting detailed pharmacokinetic studies, which provide critical data on the absorption, distribution, metabolism, and excretion of the active compound. nih.gov
Microbiological Assays for Potency Determination in Research Settings
Microbiological assays are vital for determining the in vitro potency of an antimicrobial agent by measuring its inhibitory effect on microbial growth. uspnf.com For fosfomycin, the reference standard method for susceptibility testing, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the agar (B569324) dilution method. nih.govmdpi.comnih.govnih.gov This technique is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. nih.govjcdr.net
The agar dilution procedure involves incorporating two-fold dilutions of fosfomycin into Mueller-Hinton agar. jcdr.netmdpi.com It is crucial to supplement the medium with glucose-6-phosphate (G6P) at a concentration of 25 mg/L, as this compensates for any reduction in fosfomycin uptake by bacteria due to glucose and phosphate (B84403) present in the agar. nih.govjcdr.net A standardized inoculum of the test organism is then spotted onto the surface of the agar plates containing different antibiotic concentrations. jcdr.netliofilchem.net After incubation, the MIC is recorded as the lowest concentration of fosfomycin that completely inhibits bacterial growth. jcdr.net
While agar dilution is the reference method, broth microdilution is more commonly used in clinical laboratories due to its suitability for automation. nih.gov However, for fosfomycin, broth microdilution is not the recommended method by CLSI or EUCAST, and studies have shown variable agreement with the reference agar dilution method. nih.govmdpi.comnih.gov For example, one study comparing the two methods for Pseudomonas aeruginosa isolates found an essential agreement of 84% and a categorical agreement of 89.3%. nih.gov Another study on Enterobacterales and P. aeruginosa found that broth microdilution did not achieve acceptable categorical agreement percentages when following EUCAST guidelines. nih.gov
The table below presents comparative research findings on fosfomycin MICs against various pathogens using different microbiological assay methods.
| Organism | Assay Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| P. aeruginosa | Agar Dilution | 64 | 256 | nih.gov |
| P. aeruginosa | Broth Microdilution | 64 | 512 | nih.gov |
| E. coli (Canine UTI) | Agar Dilution | 4 | 96 | mdpi.com |
| E. coli (Human UTI) | Broth Microdilution | 2 | 8 | researchgate.net |
| Enterobacterales (DTR) | Agar Dilution | - | 128 | nih.gov |
| P. aeruginosa (DTR) | Agar Dilution | - | >256 | nih.gov |
These findings underscore the importance of using the standardized agar dilution method in research settings to ensure accurate and reproducible potency determination for fosfomycin and its derivatives. mdpi.comnih.gov The variability observed with other methods like broth microdilution highlights the challenges in fosfomycin susceptibility testing. nih.goveur.nl
Theoretical and Future Research Directions for Fosfomycin Sucrose Ether Disodium Salt
Exploration of Novel Delivery Systems and Formulation Concepts (Conceptual)
The development of novel drug delivery systems for Fosfomycin-sucrose Ether Disodium (B8443419) Salt is a promising area of research to optimize its pharmacokinetic and pharmacodynamic properties. mdpi.com While the oral bioavailability of fosfomycin (B1673569) tromethamine is less than 50%, necessitating higher doses for systemic infections, advanced delivery platforms could improve this profile. mdpi.comnih.gov
Conceptual delivery systems that could be explored include:
Lipid-based Nanocarriers: Liposomes and solid lipid nanoparticles could encapsulate Fosfomycin-sucrose Ether Disodium Salt, potentially enhancing its absorption and cellular uptake. mdpi.com
Polymeric Nanoparticles: Biodegradable polymers can be engineered to provide controlled and targeted release of the drug, which could be particularly beneficial for deep-seated infections. mdpi.commdpi.com
Micelle-Based Systems: Micelles, self-assembling colloidal aggregates, could encapsulate the compound, protecting it from degradation and facilitating its transport in aqueous environments. mdpi.com
Hydrogel Formulations: For localized infections, hydrogels containing this compound could provide sustained drug release directly at the site of infection. mdpi.com
These novel formulations could lead to improved therapeutic efficacy and potentially reduced dosing frequencies. mdpi.com
Table 1: Conceptual Novel Delivery Systems for this compound
| Delivery System | Potential Advantages |
|---|---|
| Lipid-based Nanocarriers | Enhanced absorption, improved cellular uptake |
| Polymeric Nanoparticles | Controlled and targeted release |
| Micelle-Based Systems | Protection from degradation, facilitated transport |
| Hydrogel Formulations | Sustained local drug delivery |
Investigation of Non-Antibiotic Biological Activities of Fosfomycin Derivatives
Beyond its well-established antimicrobial properties, fosfomycin and its derivatives have shown potential for non-antibiotic applications. Research into these alternative biological activities could unveil new therapeutic uses for this compound.
One notable non-antibiotic application is the use of fosfomycin and its derivatives as scale inhibitors in industrial settings, such as oilfields. nih.govnih.gov These compounds have demonstrated efficacy in preventing the formation of calcite and gypsum scales, with the added benefit of low toxicity. nih.gov
Additionally, fosfomycin has been reported to possess immunomodulatory effects , altering the function of lymphocytes, monocytes, and neutrophils, and affecting the acute inflammatory cytokine response. researchgate.net Further investigation into the immunomodulatory potential of the sucrose (B13894) ether disodium salt derivative is warranted.
Rational Design of Next-Generation Fosfomycin Derivatives Based on Established SAR
The rational design of new fosfomycin derivatives can be guided by established structure-activity relationships (SAR) to enhance potency, expand the spectrum of activity, and overcome resistance mechanisms. nih.govnih.gov The development of next-generation dual-targeting antibacterial agents is a key strategy in combating resistance. nih.gov
Key considerations for the rational design of new fosfomycin derivatives include:
Modification of the Phosphonate (B1237965) Group: Alterations to this group could influence the drug's interaction with its target, MurA.
Derivatization of the Epoxide Ring: Changes to the epoxide ring could impact the drug's stability and reactivity.
Introduction of New Functional Groups: The addition of different functional groups could create new binding interactions with the target enzyme or alter the drug's pharmacokinetic properties.
A thorough understanding of the SAR of existing fosfomycin derivatives is crucial for the successful design of novel compounds with improved therapeutic profiles. nih.gov
Computational Modeling and Simulation for Pharmacological and Resistance Prediction
Computational tools play an increasingly important role in drug discovery and development. Molecular docking and molecular dynamics simulations can be employed to predict the pharmacological properties and potential for resistance development of this compound and other derivatives. nih.gov
These computational approaches can be used to:
Model Drug-Target Interactions: Simulate the binding of fosfomycin derivatives to the MurA enzyme to predict binding affinity and inhibitory activity. nih.gov
Predict Pharmacokinetic Properties: Use quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, and excretion (ADME) properties.
Investigate Resistance Mechanisms: Model the interactions of fosfomycin derivatives with resistance-conferring enzymes, such as FosA, to understand and predict resistance development. nih.gov
Simulate Drug Release from Novel Formulations: Population pharmacokinetic models can be used to simulate various dosing regimens and their impact on achieving efficacious drug concentrations. rug.nl
These in silico methods can help prioritize the synthesis and testing of the most promising derivatives, thereby streamlining the drug development process. nih.gov
Table 2: Applications of Computational Modeling in Fosfomycin Research
| Modeling Technique | Application |
|---|---|
| Molecular Docking | Prediction of drug-target binding affinity |
| Molecular Dynamics | Simulation of conformational changes in the target protein |
| QSAR Modeling | Prediction of pharmacokinetic properties |
| Pharmacokinetic Modeling | Simulation of dosing regimens and drug exposure |
Potential Applications in Specific Pre-clinical Infection Models
The efficacy of this compound should be evaluated in a variety of pre-clinical infection models that mimic complex clinical scenarios. These models are essential for understanding the compound's potential utility in treating challenging infections.
Relevant pre-clinical models include:
Biofilm Infections: Fosfomycin has shown activity against biofilms, which are notoriously difficult to treat. nih.govdntb.gov.uamdpi.com Investigating the sucrose ether disodium salt derivative in models of catheter-associated infections or cystic fibrosis-related lung infections would be valuable. dntb.gov.ua
Chronic Infections: The ability of the compound to eradicate persistent bacteria in chronic infection models, such as those for osteomyelitis, should be assessed. nih.gov
Intracellular Pathogens: Fosfomycin has demonstrated activity against intracellular Staphylococcus aureus. nih.gov However, its effect on intracellular E. coli communities has been shown to be limited. nih.govresearchgate.net Further studies are needed to determine the efficacy of the sucrose ether disodium salt derivative against a range of intracellular pathogens.
Data from these pre-clinical models will be critical in guiding the future clinical development of this compound. nih.gov
Integration into Theoretical Antimicrobial Stewardship Programs in Research Contexts
Antimicrobial stewardship programs (ASPs) are crucial for optimizing antibiotic use and combating the rise of resistance. nih.govresearchgate.net Fosfomycin is considered a valuable agent within ASPs due to its unique mechanism of action and low potential for cross-resistance. nih.govresearchgate.netnih.gov
In a research context, theoretical ASPs can be designed to explore the optimal placement of this compound. This could involve:
Combination Therapy Studies: Evaluating the synergistic effects of the compound with other antibiotics to broaden the spectrum of activity and prevent the emergence of resistance. nih.govnih.gov Fosfomycin has shown synergy with beta-lactams, daptomycin (B549167), and aminoglycosides. nih.govresearchgate.net
Carbapenem- and Glycopeptide-Sparing Strategies: Investigating the use of the derivative as an alternative to last-resort antibiotics for infections caused by multidrug-resistant organisms. nih.govresearchgate.net
Sequential Therapy Models: Exploring the role of an oral formulation of the derivative in facilitating a transition from intravenous to oral therapy. nih.govresearchgate.net
The integration of novel fosfomycin derivatives into theoretical ASPs can help define their potential role in clinical practice and ensure their judicious use to preserve their long-term efficacy. journalofmedical.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Fosfomycin-sucrose ether disodium salt in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification. For enhanced sensitivity, derivatization with agents like FMOC (as described for trimethylamine analysis) can improve UV detection limits . Spectrophotometric methods, such as those using double-beam spectrophotometers (e.g., SPECORD®50 PLUS), are also viable for purity assessment .
- Key Considerations : Validate methods using certified reference materials and ensure calibration curves cover expected concentration ranges.
Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC or mass spectrometry. Include control samples with stabilizers like disodium EDTA, which is known to mitigate oxidation in similar compounds .
- Data Interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf-life under standard conditions.
Q. What role does this compound play in modulating surfactant viscosity in formulation studies?
- Methodology : Evaluate viscosity changes using rheometry under varying salt concentrations. Reference studies on sulfosuccinate salts (e.g., disodium laureth sulfosuccinate), which show that ionic strength and surfactant head-group interactions critically affect viscosity .
- Experimental Design : Include comparative arms with non-ionic surfactants to isolate salt-specific effects.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across studies?
- Methodology : Perform systematic solubility testing in solvents with varying polarity (e.g., water, toluene, acetonitrile) using standardized protocols. Cross-validate results with computational solubility models (e.g., COSMO-RS) to identify outliers .
- Contradiction Analysis : Investigate potential impurities or polymorphic forms via X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) .
Q. What derivatization strategies enhance the detectability of this compound in complex biological matrices?
- Methodology : Adopt FMOC-based derivatization, which has been successfully applied to improve UV/fluorescence detection of low-abundance compounds. Optimize reaction kinetics for online vs. offline derivatization to balance sensitivity and workflow efficiency .
- Validation : Compare recovery rates in spiked matrices (e.g., plasma, tissue homogenates) to assess interference effects.
Q. How do regulatory guidelines for sulfosuccinate esters inform the use of this compound in food-contact applications?
- Methodology : Review FDA and EU regulations on structurally related compounds (e.g., sulfosuccinic acid 4-ester with polyethylene glycol dodecyl ether, disodium salt). These guidelines typically limit usage to ≤0.5% by weight and require toxicity profiling .
- Compliance Testing : Conduct migration studies using HPLC-MS to quantify leaching into food simulants .
Q. What experimental approaches assess the environmental impact of this compound in aquatic ecosystems?
- Methodology : Use LC-MS/MS to measure bioaccumulation in model organisms (e.g., zebrafish). Reference environmental analysis protocols for polybrominated diphenyl ethers, which emphasize extraction efficiency and matrix effect correction .
- Ecotoxicology : Perform acute/chronic toxicity assays with algae or daphnids, reporting EC50 values and biodegradation rates.
Q. How can computational modeling predict the interaction of this compound with bacterial cell membranes?
- Methodology : Employ molecular dynamics simulations to study lipid bilayer penetration. Parameterize force fields using existing data on analogous disodium salts (e.g., sulfosuccinates) .
- Validation : Compare predicted binding affinities with experimental surface plasmon resonance (SPR) results.
Methodological Best Practices
- Sample Preparation : Avoid cross-contamination by using dedicated tips for reagents and samples, as emphasized in phosphatidylcholine assay protocols .
- Data Integrity : Address study design flaws by pre-registering hypotheses and statistical plans, aligning with recommendations for minimizing bias in food and health research .
- Regulatory Alignment : For clinical applications, ensure formulations meet pharmacopeial standards (e.g., USP, EP) by incorporating purity thresholds and stability criteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
